molecular formula C9H5F2N3O2 B6145015 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1039933-75-9

1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6145015
CAS No.: 1039933-75-9
M. Wt: 225.15 g/mol
InChI Key: GPEZSAZWCQQQSR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 2,6-difluorophenylhydrazine with a suitable carboxylic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine, to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of the difluorophenyl group and the triazole ring. Similar compounds include:

  • 1-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

  • 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

  • 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Properties

CAS No.

1039933-75-9

Molecular Formula

C9H5F2N3O2

Molecular Weight

225.15 g/mol

IUPAC Name

1-(2,6-difluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5F2N3O2/c10-5-2-1-3-6(11)8(5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)

InChI Key

GPEZSAZWCQQQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=C(N=N2)C(=O)O)F

Purity

95

Origin of Product

United States

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